3-(Prop-2-en-1-yl)hex-4-enenitrile
Description
3-(Prop-2-en-1-yl)hex-4-enenitrile is an unsaturated nitrile compound characterized by a branched alkene chain and a nitrile functional group. Its structure includes conjugated double bonds, which may influence its reactivity, stability, and intermolecular interactions.
Crystallographic analysis tools like SHELXL (used for small-molecule refinement) and ORTEP-III (for graphical representation of crystal structures) are critical for determining molecular geometries and intermolecular interactions in similar nitriles . Hydrogen-bonding patterns, as discussed in , could theoretically influence the packing and stability of such compounds, but direct evidence for 3-(Prop-2-en-1-yl)hex-4-enenitrile is absent .
Properties
CAS No. |
58794-17-5 |
|---|---|
Molecular Formula |
C9H13N |
Molecular Weight |
135.21 g/mol |
IUPAC Name |
3-prop-2-enylhex-4-enenitrile |
InChI |
InChI=1S/C9H13N/c1-3-5-9(6-4-2)7-8-10/h3-4,6,9H,1,5,7H2,2H3 |
InChI Key |
HJONTWUZLZLLFY-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC(CC=C)CC#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Prop-2-en-1-yl)hex-4-enenitrile typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the alkylation of hex-4-enenitrile with prop-2-en-1-yl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of 3-(Prop-2-en-1-yl)hex-4-enenitrile may involve continuous flow processes to ensure high yield and purity. Catalytic methods, such as the use of transition metal catalysts, can be employed to enhance the efficiency of the reaction. The choice of catalyst and reaction conditions is optimized to achieve the desired product with minimal by-products.
Chemical Reactions Analysis
Types of Reactions
3-(Prop-2-en-1-yl)hex-4-enenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a metal catalyst (e.g., palladium on carbon) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₃) can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Prop-2-en-1-yl)hex-4-enenitrile has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Prop-2-en-1-yl)hex-4-enenitrile involves its interaction with molecular targets such as enzymes or receptors. The nitrile group can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity. The compound may also participate in redox reactions, influencing cellular pathways and signaling mechanisms.
Comparison with Similar Compounds
Comparison with Similar Compounds
A rigorous comparison requires structural, thermodynamic, and reactivity data, none of which are provided in the evidence. Below is a generalized framework for such a comparison, highlighting methodologies from the evidence that could be applied:
Table 1: Hypothetical Comparison Framework
Key Observations (Based on Methodology in Evidence):
Structural Analysis : SHELX programs (e.g., SHELXL) are widely used to refine crystal structures of nitriles, enabling precise bond-length and angle measurements . For example, analogous compounds like acrylonitrile exhibit planar geometry due to conjugation between the nitrile and alkene groups.
Hydrogen Bonding: notes that nitriles can act as weak hydrogen-bond acceptors, influencing crystal packing.
Reactivity : The presence of conjugated alkenes and a nitrile group may enhance electrophilicity, but specific reactivity data for 3-(Prop-2-en-1-yl)hex-4-enenitrile are unavailable.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
